![molecular formula C8H14BClN2O2 B2447526 5-(Methylethylamino)pyridine-3-boronic acid hydrochloride CAS No. 2096334-91-5](/img/structure/B2447526.png)
5-(Methylethylamino)pyridine-3-boronic acid hydrochloride
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Overview
Description
5-(Methylethylamino)pyridine-3-boronic acid hydrochloride is a chemical compound with the CAS Number: 2096334-90-4 . It has a molecular weight of 180.01 . The IUPAC name for this compound is 5-[ethyl (methyl)amino]-3-pyridinylboronic acid .
Molecular Structure Analysis
The InChI code for 5-(Methylethylamino)pyridine-3-boronic acid hydrochloride is 1S/C8H13BN2O2/c1-3-11(2)8-4-7(9(12)13)5-10-6-8/h4-6,12-13H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving 5-(Methylethylamino)pyridine-3-boronic acid hydrochloride are not available, boronic acids are generally known to participate in various types of chemical reactions, including coupling reactions and condensation reactions .Scientific Research Applications
- 5-(Methylethylamino)pyridine-3-boronic acid-HCl serves as a valuable ligand in palladium-catalyzed Suzuki-Miyaura coupling reactions. These reactions are essential for constructing carbon-carbon bonds, making this compound useful in organic synthesis .
- Researchers have employed this compound in ligand-free palladium-catalyzed Suzuki coupling reactions under microwave irradiation. The ligand-free conditions simplify the reaction setup and enhance efficiency .
- Scientists have explored the use of 5-(Methylethylamino)pyridine-3-boronic acid-HCl in the synthesis of potential HIV-1 protease inhibitors. These inhibitors play a crucial role in antiretroviral therapy .
- The compound has shown promise as a building block for potential cancer therapeutics. Researchers have investigated its application in designing inhibitors for protein kinases such as PDK1 and CK2, which are implicated in cancer pathways .
- In recent studies, 5-(Methylethylamino)pyridine-3-boronic acid-HCl was used in catalytic protodeboronation reactions. It facilitated the conversion of pinacol boronic esters to valuable products, demonstrating its versatility in synthetic chemistry .
- This compound falls within the broader category of boron reagents used in Suzuki-Miyaura coupling reactions. Its specific role highlights the importance of boron-based compounds in cross-coupling methodologies .
Catalyst in Suzuki-Miyaura Coupling Reactions
Microwave-Assisted Ligand-Free Suzuki Coupling
Preparation of HIV-1 Protease Inhibitors
Cancer Therapeutics
Catalytic Protodeboronation
Boron Reagents in Suzuki-Miyaura Coupling
Safety and Hazards
The safety data sheet for a similar compound, 5-(Methylthio)pyridine-3-boronic acid, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Boronic acids, including pyridine boronic acids, are commonly used as reagents in cross-coupling reactions such as the suzuki-miyaura coupling . In these reactions, the boronic acid acts as a nucleophile, donating an organic group to a transition metal catalyst .
Mode of Action
In the context of Suzuki-Miyaura coupling, the mode of action of 5-(Methylethylamino)pyridine-3-boronic acid-HCl involves its interaction with a transition metal catalyst, typically palladium . The reaction proceeds through several steps :
- Oxidative Addition : The palladium catalyst undergoes oxidative addition with an electrophilic organic group, forming a new Pd-C bond .
- Transmetalation : The boronic acid, acting as a nucleophile, transfers the organic group from boron to palladium .
- Reductive Elimination : The palladium catalyst undergoes reductive elimination, forming a new carbon-carbon bond .
Biochemical Pathways
In the context of suzuki-miyaura coupling, the compound can facilitate the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways .
Result of Action
As a reagent in suzuki-miyaura coupling, the compound can facilitate the formation of carbon-carbon bonds, which are fundamental to the structure of many organic compounds .
Action Environment
The action, efficacy, and stability of 5-(Methylethylamino)pyridine-3-boronic acid-HCl can be influenced by various environmental factors. These may include the presence of a suitable transition metal catalyst, the pH of the reaction environment, and the temperature and pressure conditions
properties
IUPAC Name |
[5-[ethyl(methyl)amino]pyridin-3-yl]boronic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BN2O2.ClH/c1-3-11(2)8-4-7(9(12)13)5-10-6-8;/h4-6,12-13H,3H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKWWJKJEIAPAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)N(C)CC)(O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methylethylamino)pyridine-3-boronic acid hydrochloride |
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